Ethyl 2-chloro-3-oxopentanoate

Description

BenchChem offers high-quality Ethyl 2-chloro-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

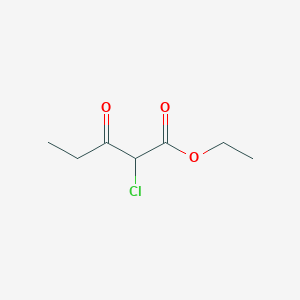

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMFOQNVIPGLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513073 | |

| Record name | Ethyl 2-chloro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24045-73-6 | |

| Record name | Ethyl 2-chloro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-chloro-3-oxopentanoate: A Comprehensive Technical Guide for Drug Discovery Professionals

CAS Number: 24045-73-6

Introduction: The Strategic Value of a Halogenated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. Ethyl 2-chloro-3-oxopentanoate, a versatile α-chloro-β-ketoester, represents a key building block in this paradigm. Its bifunctional nature, possessing both a reactive ketone and an ester group, coupled with the activating and sterically influential chlorine atom at the α-position, renders it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly pharmaceutically relevant heterocyclic systems. This guide provides an in-depth exploration of the synthesis, properties, and applications of Ethyl 2-chloro-3-oxopentanoate, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 24045-73-6 | [1] |

| Molecular Formula | C₇H₁₁ClO₃ | [1] |

| Molecular Weight | 178.61 g/mol | [1] |

| IUPAC Name | ethyl 2-chloro-3-oxopentanoate | [1] |

| Synonyms | 2-chloro-3-oxopentanoic acid ethyl ester, Pentanoic acid, 2-chloro-3-oxo-, ethyl ester | [1] |

| Appearance | Colorless to pale yellow liquid (typical) | |

| Boiling Point | Data not consistently available; distillation under reduced pressure is recommended | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthesis of Ethyl 2-chloro-3-oxopentanoate: A Detailed Protocol and Mechanistic Insight

The most common and efficient method for the preparation of Ethyl 2-chloro-3-oxopentanoate is the direct α-chlorination of its parent β-ketoester, ethyl 3-oxopentanoate (also known as ethyl propionylacetate). Sulfuryl chloride (SO₂Cl₂) is the preferred chlorinating agent for this transformation due to its reactivity and selectivity.

Experimental Protocol: Synthesis via α-Chlorination

This protocol is adapted from established procedures for the α-chlorination of β-ketoesters.[2]

Materials:

-

Ethyl 3-oxopentanoate (1 equivalent)

-

Sulfuryl chloride (SO₂Cl₂) (1.05-1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber containing a sodium hydroxide solution to neutralize evolved HCl and SO₂ gases).

-

Low-temperature bath (e.g., ice-water or dry ice-acetone).

-

Separatory funnel.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 3-oxopentanoate (1 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and minimize the formation of side products, such as the di-chlorinated species.

-

Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.05-1.1 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted sulfuryl chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by vacuum distillation to yield Ethyl 2-chloro-3-oxopentanoate as a colorless to pale yellow liquid.

-

Mechanism of α-Chlorination

The α-chlorination of a β-ketoester with sulfuryl chloride proceeds through an electrophilic substitution mechanism at the α-carbon. The β-ketoester exists in equilibrium with its enol tautomer. The enol form is electron-rich at the α-carbon, making it susceptible to attack by an electrophile.

Caption: Keto-enol tautomerism and subsequent electrophilic chlorination.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze sulfuryl chloride and the ester functional groups.

-

Low Temperature: The initial cooling is crucial to control the reaction rate and prevent the formation of di-substituted and other byproducts.

-

Slow Addition: Dropwise addition of sulfuryl chloride ensures that the concentration of the reactive chlorinating agent remains low, further aiding in selectivity and temperature control.

-

Acid Scrubber: The reaction generates HCl and SO₂ as byproducts, which are toxic and corrosive. A basic scrubber is essential for safety and environmental considerations.

Applications in Drug Development: A Gateway to Key Heterocyclic Scaffolds

Ethyl 2-chloro-3-oxopentanoate is a powerful synthon for the construction of various heterocyclic systems that form the core of numerous approved drugs and clinical candidates.[3] Its dual electrophilic centers (the carbonyl carbon and the chlorine-bearing α-carbon) and the potential for enolate formation allow for a diverse range of cyclization reactions.

Synthesis of Thiazole Derivatives

The thiazole ring is a prominent feature in a multitude of pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents. The Hantzsch thiazole synthesis is a classic and reliable method for constructing this ring system, where an α-haloketone (or in this case, an α-chloro-β-ketoester) reacts with a thioamide.[4]

Reaction Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for Hantzsch thiazole synthesis.

Mechanistic Rationale: The reaction is initiated by the nucleophilic sulfur of the thioamide attacking the electrophilic α-carbon of the ketoester, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization via the nitrogen atom attacking the ketone carbonyl. Subsequent dehydration yields the stable, aromatic thiazole ring.[5] This approach allows for the introduction of diverse substituents on the thiazole core, depending on the choice of the thioamide.

Synthesis of Pyrazole Derivatives

Pyrazoles are another critical class of heterocycles found in drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib. The Knorr pyrazole synthesis and related methodologies involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] Ethyl 2-chloro-3-oxopentanoate serves as a versatile 1,3-dicarbonyl equivalent for this transformation.

Reaction Workflow: Knorr-Type Pyrazole Synthesis

Caption: Workflow for Knorr-type pyrazole synthesis.

Mechanistic Rationale: The reaction typically begins with the more reactive ketone carbonyl of the β-ketoester condensing with the hydrazine to form a hydrazone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization. Elimination of ethanol results in a pyrazolone, which can exist in equilibrium with its aromatic pyrazole tautomer.[8] The presence of the chloro-substituent can also be exploited for further functionalization.

Synthesis of Pyridazine Derivatives

The pyridazine scaffold is present in various bioactive molecules, including cardiovascular and anti-inflammatory agents. One common synthetic route to pyridazinones involves the reaction of a γ-ketoacid or ester with hydrazine.[9] While not a direct 1,4-dicarbonyl, Ethyl 2-chloro-3-oxopentanoate can be elaborated into precursors suitable for pyridazine synthesis. More directly, it can react with hydrazine derivatives in a [3+2] or [4+2] cycloaddition fashion, depending on the specific reaction conditions and the nature of the hydrazine component, to build the pyridazine core.

General Reaction Concept:

The reaction with hydrazine can lead to the formation of a six-membered pyridazine ring through a condensation-cyclization sequence. The two nitrogen atoms of hydrazine bridge the carbonyl groups of a 1,4-dicarbonyl system. Ethyl 2-chloro-3-oxopentanoate, as a 1,3-dicarbonyl system, can react with hydrazine at both carbonyls to form a five-membered pyrazole, as described above. To form a pyridazine, it would typically first need to be converted to a 1,4-dicarbonyl precursor.

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of safe laboratory practices. Ethyl 2-chloro-3-oxopentanoate is classified as an irritant.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Ethyl 2-chloro-3-oxopentanoate is more than just a chemical intermediate; it is a strategic tool for the efficient construction of molecular complexity. Its predictable reactivity and utility in forming key heterocyclic pharmacophores like thiazoles and pyrazoles make it an invaluable asset in the drug discovery and development pipeline. A thorough understanding of its synthesis, reaction mechanisms, and safe handling, as outlined in this guide, will empower researchers to leverage its full potential in creating the next generation of therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 24, 2026, from [Link]

-

BEPLS. (2024, January). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-3-oxopentanoate. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

ResearchGate. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved January 24, 2026, from [Link]

-

YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). US6407259B1 - Process for the preparation of pyrazoles.

- Google Patents. (n.d.). WO2023205164A1 - Finerenone synthesis.

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 24, 2026, from [Link]

-

ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved January 24, 2026, from [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.

-

ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole derivatives: Reagents and Conditions. Retrieved January 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. Retrieved January 24, 2026, from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 24, 2026, from [Link]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). US 2011/0263526 A1.

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved January 24, 2026, from [Link]

- European Patent Office. (n.d.). EP 1176142 A1 - Process for the preparation of pyrazoles.

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved January 24, 2026, from [Link]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved January 24, 2026, from [Link]

-

PubMed Central. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

Sources

- 1. Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 3. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 4. bepls.com [bepls.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Redirecting [linkinghub.elsevier.com]

Ethyl 2-chloro-3-oxopentanoate IUPAC name and synonyms

An In-Depth Technical Guide to Ethyl 2-chloro-3-oxopentanoate: Nomenclature, Properties, Synthesis, and Applications

Introduction

Ethyl 2-chloro-3-oxopentanoate is a halogenated β-keto ester, a class of organic compounds recognized for its synthetic versatility and utility as a building block in medicinal and materials chemistry. The strategic placement of a chlorine atom alpha to two carbonyl functionalities—a ketone and an ester—creates a highly reactive molecule with multiple sites for chemical modification. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, a plausible and field-proven synthetic route, its potential applications in drug discovery, and essential safety protocols for its handling. For researchers and drug development professionals, understanding the characteristics of such intermediates is crucial for the rational design of complex molecular architectures.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The formal IUPAC name for this compound is ethyl 2-chloro-3-oxopentanoate [1]. This name is derived by identifying the longest carbon chain containing the principal functional group (the ethyl ester of a pentanoic acid), numbering it to give the substituents (a chloro group at position 2 and an oxo group at position 3) the lowest possible locants.

Chemical Structure

The structure features a five-carbon backbone with an ethyl ester at one terminus and a ketone at the third carbon. The second carbon is substituted with a chlorine atom.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-chloro-3-oxopentanoate

This guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 2-chloro-3-oxopentanoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced fragmentation patterns of this bifunctional molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Our focus is on elucidating the causal mechanisms behind observed fragmentation, thereby empowering analysts to confidently identify and characterize this compound and its analogues.

Introduction: The Analytical Significance of Ethyl 2-chloro-3-oxopentanoate

Ethyl 2-chloro-3-oxopentanoate (C₇H₁₁ClO₃, Molar Mass: 178.61 g/mol ) is a versatile building block in organic synthesis, valued for its dual reactivity stemming from the β-keto ester and α-chloro functionalities.[1] Its presence and purity are critical parameters in multi-step synthetic processes, necessitating robust analytical methods for its characterization. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as the premier technique for this purpose. Understanding its fragmentation behavior is not merely an academic exercise but a practical necessity for reaction monitoring, impurity profiling, and quality control in pharmaceutical and chemical manufacturing.

This guide will provide a detailed exposition of the mass spectral characteristics of Ethyl 2-chloro-3-oxopentanoate, moving from fundamental principles to predictive fragmentation pathways. We will explore the molecule's response to different ionization techniques, offering field-proven insights into experimental design and data interpretation.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential for developing an effective mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClO₃ | |

| Monoisotopic Mass | 178.03967 Da | |

| Molar Mass | 178.61 g/mol | |

| IUPAC Name | ethyl 2-chloro-3-oxopentanoate |

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a classic, highly reproducible technique that imparts significant energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[2] For Ethyl 2-chloro-3-oxopentanoate, the resulting mass spectrum is predicted to be a complex interplay of cleavages directed by the keto, ester, and chloro functional groups.

Sample Introduction and Instrumentation Protocol

A standard protocol for the analysis of Ethyl 2-chloro-3-oxopentanoate by Gas Chromatography-Mass Spectrometry (GC-MS) with EI is outlined below.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 2-chloro-3-oxopentanoate in a volatile, inert solvent such as dichloromethane or ethyl acetate.

-

GC System:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS System (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-250.

-

Scan Rate: 2 scans/second.

-

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of β-keto esters under EI is primarily governed by α-cleavage relative to the carbonyl groups and by McLafferty rearrangements.[1][3] The presence of a chlorine atom introduces a characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1) for any chlorine-containing fragments, which is a powerful diagnostic tool.[4]

Key Fragmentation Mechanisms:

-

α-Cleavage: This is a dominant fragmentation pathway for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group.[5] For Ethyl 2-chloro-3-oxopentanoate, two primary α-cleavages are anticipated around the C3-ketone.

-

Cleavage 'a': Loss of the ethyl group (•C₂H₅) from the propionyl moiety to yield a resonance-stabilized acylium ion.

-

Cleavage 'b': Cleavage of the C2-C3 bond, which is also alpha to the ester carbonyl. This can lead to multiple fragment ions.

-

-

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with an available γ-hydrogen.[6][7] In this molecule, the ethyl ester provides γ-hydrogens, allowing for the potential loss of ethylene (C₂H₄).

-

Ester-directed Fragmentation: The ethyl ester group itself can undergo characteristic fragmentations, such as the loss of an ethoxy radical (•OCH₂CH₃) or ethylene via a McLafferty rearrangement.[8][9]

-

Loss of HCl: The presence of the α-chloro group facilitates the elimination of a neutral molecule of hydrogen chloride (HCl).

Caption: Predicted EI fragmentation pathways for Ethyl 2-chloro-3-oxopentanoate.

Predicted Mass Spectrum Summary (EI):

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Fragmentation Pathway |

| 178/180 | [C₇H₁₁ClO₃]⁺• (Molecular Ion) | Ionization |

| 149/151 | [C₅H₆ClO₂]⁺• | α-cleavage: Loss of •C₂H₅ |

| 143 | [C₇H₁₁O₃]⁺ | Loss of •Cl |

| 135/137 | [C₅H₈ClO₂]⁺ | α-cleavage: Loss of •COCH(Cl)COOEt |

| 120/122 | [C₄H₄ClO₂]⁺• | McLafferty rearrangement on the ester |

| 103/105 | [C₄H₄ClO]⁺ | Loss of •COOC₂H₅ |

| 57 | [C₂H₅CO]⁺ | α-cleavage: Loss of •CH(Cl)COOC₂H₅ |

| 45 | [C₂H₅O]⁺ | Fragmentation of the ester group |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[10] This method is particularly well-suited for subsequent tandem mass spectrometry (MS/MS) experiments to elicit structural information through controlled fragmentation.

Sample Introduction and Instrumentation Protocol

A standard protocol for the analysis of Ethyl 2-chloro-3-oxopentanoate by Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is provided below.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 10 µg/mL solution of Ethyl 2-chloro-3-oxopentanoate in a mobile phase-compatible solvent, such as methanol or acetonitrile.

-

LC System:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS System (ESI):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

MS1 Scan Range: m/z 100-300.

-

MS/MS (for [M+H]⁺): Collision-induced dissociation (CID) with argon as the collision gas. Collision energy should be ramped (e.g., 10-40 eV) to observe a full fragmentation pattern.

-

Predicted Fragmentation Pathways in ESI-MS/MS

In positive ion mode ESI, Ethyl 2-chloro-3-oxopentanoate is expected to readily form the protonated molecule, [M+H]⁺, at m/z 179/181. Fragmentation of this precursor ion via CID will likely involve the loss of small, stable neutral molecules.

Key Fragmentation Mechanisms:

-

Loss of Ethanol: Protonation can occur on either the keto or ester carbonyl oxygen. Subsequent rearrangement can lead to the neutral loss of ethanol (C₂H₅OH).

-

Loss of Ethylene: Similar to the McLafferty rearrangement in EI, a protonated intermediate can facilitate the loss of ethylene (C₂H₄).

-

Decarbonylation: The loss of carbon monoxide (CO) is a common fragmentation pathway for protonated carbonyl compounds.

-

Loss of HCl: Elimination of hydrogen chloride is also a plausible fragmentation route.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of Ethyl 2-chloro-3-oxopentanoate.

Predicted MS/MS Spectrum Summary (from [M+H]⁺ at m/z 179):

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 179/181 | 143 | HCl (36 Da) |

| 179/181 | 133/135 | C₂H₅OH (46 Da) |

| 179/181 | 151/153 | C₂H₄ (28 Da) |

| 179/181 | 151/153 | CO (28 Da) |

| 179/181 | 57 | C₃H₃ClO₂ (106 Da) |

Conclusion: A Roadmap for Confident Analysis

The mass spectrometric analysis of Ethyl 2-chloro-3-oxopentanoate presents a fascinating case study in the fragmentation of a multifunctional molecule. By leveraging the distinct characteristics of both hard (EI) and soft (ESI) ionization techniques, a comprehensive structural characterization is achievable.

Under EI, the molecule undergoes extensive fragmentation, with α-cleavage around the ketone and fragmentation of the ester group being the most prominent pathways. The isotopic signature of chlorine serves as an invaluable confirmation for chlorine-containing fragments.

Under ESI, the molecule is readily protonated, allowing for controlled fragmentation via MS/MS. The dominant fragmentation pathways involve the neutral loss of small molecules such as ethanol, ethylene, and hydrogen chloride.

This guide provides a predictive framework for the mass spectrometric analysis of Ethyl 2-chloro-3-oxopentanoate. The proposed fragmentation pathways, supported by established chemical principles, offer a robust starting point for method development, data interpretation, and structural confirmation in both research and industrial settings.

References

-

Title: Ethyl 2-chloro-3-oxopentanoate Source: PubChem URL: [Link]

-

Title: Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions Source: PubMed URL: [Link]

-

Title: Mass Spectra of β-Keto Esters Source: ResearchGate URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions Source: National Institutes of Health URL: [Link]

-

Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: National Institutes of Health URL: [Link]

-

Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]

-

Title: Mass Spectrometry: Alpha Cleavage of Ketones Source: YouTube URL: [Link]

-

Title: Mass Spectrometry Part 4-Fragmentation in Ethers Source: YouTube URL: [Link]

-

Title: Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry Source: PubMed URL: [Link]

-

Title: What are the common fragments in mass spectrometry for esters? Source: TutorChase URL: [Link]

-

Title: McLafferty Rearrangement Source: Veer Surendra Sai University of Technology URL: [Link]

-

Title: Mass Spectra of β-Keto Esters Source: Canadian Science Publishing URL: [Link]

-

Title: Fragmentation mechanisms in electron impact mass spectrometry Source: University of Copenhagen URL: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tutorchase.com [tutorchase.com]

- 10. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]

Infrared (IR) spectroscopy of Ethyl 2-chloro-3-oxopentanoate

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-chloro-3-oxopentanoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Ethyl 2-chloro-3-oxopentanoate, a key intermediate in various chemical syntheses. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data to offer an in-depth exploration of the underlying principles that govern its vibrational characteristics. We will dissect the molecule's structure to predict its IR spectrum, paying close attention to the distinct signatures of its ketone, ester, and alkyl-chloro functionalities. A significant focus is placed on the phenomenon of keto-enol tautomerism, a critical consideration for β-dicarbonyl compounds, and its spectral manifestations. This guide provides a field-proven, step-by-step experimental protocol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, chosen for its robustness and minimal sample preparation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the IR spectrum of this compound, ensuring data integrity and confident structural elucidation.

Introduction to Ethyl 2-chloro-3-oxopentanoate

Ethyl 2-chloro-3-oxopentanoate is a bifunctional organic molecule of significant interest in synthetic chemistry. Its utility stems from the presence of multiple reactive centers, making it a versatile building block for more complex molecular architectures, including pharmaceuticals and agrochemicals[1][2]. Accurate and rapid characterization is paramount for quality control and reaction monitoring, where IR spectroscopy serves as an indispensable first-line analytical tool.

Chemical Identity and Structure

The molecule features a five-carbon pentanoate backbone, substituted with a chloro group at the α-position (carbon 2) and a ketone at the β-position (carbon 3). The IUPAC name is ethyl 2-chloro-3-oxopentanoate[3].

Caption: 2D structure of Ethyl 2-chloro-3-oxopentanoate.

Physicochemical Properties

A summary of the key properties of Ethyl 2-chloro-3-oxopentanoate is essential for handling and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClO₃ | [3] |

| Molecular Weight | 178.61 g/mol | [3] |

| CAS Number | 24045-73-6 | [3] |

| Physical State | White to yellow solid or semi-solid or liquid | |

| SMILES | CCC(=O)C(C(=O)OCC)Cl | [3] |

The Principle of IR Spectroscopy in a Nutshell

Infrared spectroscopy is a powerful technique that probes the vibrational modes of a molecule.[4] When a molecule is irradiated with infrared light, its covalent bonds can absorb energy and transition to a higher vibrational state, provided the vibration causes a change in the molecule's dipole moment.[5] The frequencies of absorbed radiation are characteristic of the specific bonds and functional groups within the molecule, making the resulting spectrum a unique molecular "fingerprint".[4][6]

An IR spectrum is typically divided into two main regions:

-

Functional Group Region (4000-1300 cm⁻¹): This region contains absorptions for most common functional groups, which are often strong and well-defined.

-

Fingerprint Region (1300-400 cm⁻¹): This area contains complex and overlapping signals from bending vibrations and skeletal stretches that are unique to the molecule as a whole.[6]

Theoretical IR Spectral Analysis of Ethyl 2-chloro-3-oxopentanoate

A predictive analysis of the IR spectrum begins with a systematic breakdown of the molecule's constituent functional groups.

The Dominant Keto Tautomer: A Functional Group Breakdown

For Ethyl 2-chloro-3-oxopentanoate, we can anticipate several strong, characteristic absorption bands corresponding to its primary structure.

-

C-H Aliphatic Stretches: Strong, sharp peaks are expected in the 2960-2850 cm⁻¹ range, corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the ethyl and pentanoyl chains.[7]

-

Ester Carbonyl (C=O) Stretch: This is one of the most prominent peaks in the spectrum. For a saturated aliphatic ester, a very strong and sharp absorption is expected between 1750-1735 cm⁻¹ .[6][8][9]

-

Ketone Carbonyl (C=O) Stretch: Saturated aliphatic ketones typically show a strong absorption around 1715 cm⁻¹ .[10][11] However, the presence of an electronegative chlorine atom on the adjacent (α) carbon introduces an inductive effect. This effect withdraws electron density from the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber, likely in the 1725-1745 cm⁻¹ range. This may cause it to overlap with the ester carbonyl peak.

-

C-O Ester Stretches: Esters exhibit two characteristic C-O stretching vibrations. These strong bands are typically found in the fingerprint region between 1300-1000 cm⁻¹ .[8][12]

-

C-Cl Stretch: The carbon-chlorine stretch is generally a weak to medium intensity band found deep in the fingerprint region, between 850-550 cm⁻¹ .[13][14] Its identification can be challenging due to potential overlap with other bending vibrations.[13]

The Keto-Enol Tautomerism Phenomenon

As a β-ketoester, Ethyl 2-chloro-3-oxopentanoate can exist in equilibrium with its enol tautomer.[15][16] This equilibrium is influenced by factors such as solvent polarity and temperature.[17][18] The presence of the enol form, even in small amounts, will introduce new and distinct peaks into the IR spectrum.[16]

Caption: Keto-Enol tautomeric equilibrium for the molecule.

The spectral signatures of the enol form are:

-

O-H Stretch: A very broad absorption band in the 3200-2500 cm⁻¹ region, resulting from the intramolecularly hydrogen-bonded hydroxyl group.

-

C=C Stretch: A medium intensity peak around 1650-1600 cm⁻¹ .

-

Conjugated/H-Bonded C=O Stretch: The ester carbonyl group, now conjugated with the C=C double bond and involved in hydrogen bonding, will absorb at a significantly lower frequency, typically around 1650 cm⁻¹ .[16]

Summary of Predicted IR Absorptions

The following table summarizes the expected vibrational frequencies for Ethyl 2-chloro-3-oxopentanoate, considering both tautomers.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Tautomer |

| ~2960-2850 | C-H (sp³) | Stretch | Strong | Both |

| ~1750-1735 | C=O (Ester) | Stretch | Strong | Keto |

| ~1745-1725 | C=O (Ketone) | Stretch (α-chloro) | Strong | Keto |

| ~1300-1000 | C-O (Ester) | Stretch | Strong | Both |

| ~850-550 | C-Cl | Stretch | Weak-Medium | Both |

| ~3200-2500 | O-H | Stretch (H-bonded) | Broad, Medium | Enol |

| ~1650 | C=C | Stretch | Medium | Enol |

| ~1650 | C=O (Ester) | Stretch (Conjugated) | Strong | Enol |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential.

Rationale for Method Selection: Why ATR-FTIR is the Gold Standard

For the analysis of liquid or semi-solid samples like Ethyl 2-chloro-3-oxopentanoate, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the preferred method.[19][20] Its advantages over traditional transmission methods (e.g., salt plates) are significant:

-

Minimal Sample Preparation: A single drop of the sample is sufficient, eliminating the need for dilution or pressing pellets.[19]

-

Speed and Efficiency: Spectra can be acquired in under a minute, making it ideal for high-throughput screening.[21]

-

Robustness: The use of a durable crystal (like diamond) prevents sample-induced damage and is easy to clean.

-

High-Quality Data: The technique provides excellent sample-to-crystal contact, resulting in high-quality, reproducible spectra.

Caption: Standard workflow for ATR-FTIR sample analysis.

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or zinc selenide crystal

-

Sample of Ethyl 2-chloro-3-oxopentanoate

-

Solvent for cleaning (e.g., Isopropanol)

-

Lint-free laboratory wipes

Step-by-Step Protocol for ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residues. Allow the solvent to fully evaporate.

-

Background Acquisition: In the instrument control software, initiate a "background scan." This critical step measures the spectrum of the ambient environment (atmospheric water vapor and CO₂) and the ATR crystal itself. The software will automatically subtract this background from the subsequent sample scan.

-

Sample Application: Place a single, small drop of Ethyl 2-chloro-3-oxopentanoate directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered. If the sample is semi-solid, use a clean spatula to apply a small amount and ensure good contact.

-

Spectrum Acquisition: Initiate the "sample scan." The instrument will irradiate the sample and generate the infrared spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Post-Analysis Cleaning: Immediately after acquisition, clean the sample from the crystal surface using a lint-free wipe and an appropriate solvent.

-

Data Processing: Use the spectrometer software to perform any necessary baseline corrections and to label the peaks of interest with their corresponding wavenumbers.

Self-Validation and Quality Control

A trustworthy protocol must be self-validating. Before accepting a spectrum, verify the following:

-

Flat Baseline: The baseline of the spectrum should be flat, especially around the 2360 cm⁻¹ region. Sharp, noisy peaks here indicate incomplete subtraction of atmospheric CO₂ and necessitate a new background scan.

-

No Solvent Peaks: Ensure there are no residual peaks from cleaning solvents (e.g., broad O-H stretch from isopropanol around 3300 cm⁻¹).

-

Good Signal Intensity: The strongest peak (likely the carbonyl stretch) should have a high signal-to-noise ratio without being completely saturated (i.e., flat-topped at 0% transmittance or maximum absorbance).

Conclusion

The infrared spectrum of Ethyl 2-chloro-3-oxopentanoate is rich with information, dominated by strong carbonyl absorptions from its ester and α-chloro ketone moieties between 1725-1750 cm⁻¹. The presence of distinct C-O stretches in the fingerprint region further confirms the ester group, while aliphatic C-H stretches appear reliably around 2900 cm⁻¹. A critical aspect of its analysis is the potential for keto-enol tautomerism, which would manifest as broad O-H and characteristic C=C bands. By employing a robust ATR-FTIR methodology, researchers and drug development professionals can rapidly and reliably obtain high-fidelity spectra. This guide provides the theoretical foundation and practical framework necessary to use IR spectroscopy not just as a routine measurement, but as a precise tool for structural verification and quality assurance in a scientific setting.

References

-

PubChem. (n.d.). Ethyl 2-chloro-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Ketones. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Reeves, L. W. (1957). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Canadian Journal of Chemistry. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

Organic Chemistry Tutor. (2021). IR of a Liquid. YouTube. Retrieved from [Link]

-

Reeves, L. W., & Schneider, W. G. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Lu, Y., et al. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of the West Indies. (n.d.). Infrared Spectra of Pure Liquids. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. Retrieved from [Link]

-

Sofyan, R., & Khairurrijal, K. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Fried, S. D., et al. (2014). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Notre Dame Department of Chemistry and Biochemistry. (n.d.). Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

NIST. (n.d.). 2-(P-chlorophenoxy)ethyl chloro acetate. NIST WebBook. Retrieved from [Link]

-

Specac. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?. Retrieved from [Link]

-

Kumar, K. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Medicinal Chemistry Research. Retrieved from [Link]

-

AIP Publishing. (2018). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances. The Journal of Chemical Physics. Retrieved from [Link]

- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-fluoro-3-oxopentanoate: A Versatile Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. scribd.com [scribd.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. narsammaacsc.org [narsammaacsc.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. mt.com [mt.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. azom.com [azom.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-chloro-3-oxopentanoate

Welcome to the technical support center for the synthesis of Ethyl 2-chloro-3-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable ketoester intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Understanding the Synthesis: A Tale of Two Steps

The most common and reliable method for preparing Ethyl 2-chloro-3-oxopentanoate involves the direct α-chlorination of its precursor, Ethyl 3-oxopentanoate (ethyl propionylacetate). This process is conceptually straightforward but requires careful control of reaction conditions to prevent the formation of side products that can complicate purification and significantly reduce the yield.

The core of this synthesis is the selective introduction of a single chlorine atom at the C2 position, which is activated by the two adjacent carbonyl groups. The choice of chlorinating agent and the precise control of temperature are the most critical factors for success.

Reaction Workflow Diagram

Troubleshooting low yield in alpha-chloro-beta-keto ester synthesis

Welcome to the technical support center for the synthesis of alpha-chloro-beta-keto esters. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this crucial chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low yields and other undesirable outcomes in your experiments.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific problems you might be facing during the synthesis of alpha-chloro-beta-keto esters. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: Why is my yield of alpha-chloro-beta-keto ester unexpectedly low?

Low yields in this synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the most common culprits.

Causality and Experimental Choices:

The alpha-chlorination of a beta-keto ester proceeds via the formation of an enolate intermediate, which then acts as a nucleophile, attacking an electrophilic chlorine source. The efficiency of this process is highly dependent on the delicate balance between the rate of enolate formation and the rate of its reaction with the chlorinating agent. Any disruption to this balance can lead to side reactions and a decrease in the yield of your desired product.

Potential Causes and Solutions:

-

Incomplete Enolate Formation: The concentration of the enolate at any given time might be insufficient for a rapid reaction.

-

Solution: If you are not using a base, consider adding a non-nucleophilic base to facilitate enolate formation. For instance, potassium fluoride (KF) can be used as a weak base to promote the reaction.[1] If you are already using a base, ensure it is strong enough to deprotonate your specific beta-keto ester, but not so strong as to promote side reactions like hydrolysis. The choice of base is critical and often substrate-dependent.

-

-

Side Reactions: Several side reactions can compete with the desired chlorination, consuming your starting material or product.

-

Over-chlorination: The formation of an alpha,alpha-dichloro-beta-keto ester is a common side product. This is more likely to occur if the monochlorinated product is of comparable or higher acidity than the starting material, leading to further deprotonation and chlorination.

-

Solution: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess (e.g., 1.05 equivalents) is often sufficient.[1] Adding the chlorinating agent portion-wise can also help to maintain a low concentration of it in the reaction mixture, thus minimizing over-chlorination.

-

-

Hydrolysis: Beta-keto esters and their chlorinated derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions during the reaction or workup. This will lead to the formation of the corresponding beta-keto acid, which can then decarboxylate.

-

Solution: Ensure your reagents and solvent are anhydrous. During the workup, use a mild quenching agent like a saturated aqueous solution of ammonium chloride.[1] Avoid prolonged exposure to strong acids or bases.

-

-

Racemization: For asymmetric chlorinations, the stereocenter can racemize under acidic or basic conditions due to keto-enol tautomerism.[2]

-

Solution: Employ carefully optimized reaction conditions, including the choice of a suitable chiral catalyst and non-racemizing workup procedures. Often, lowering the reaction temperature can significantly improve enantioselectivity.[3]

-

-

-

Sub-optimal Reaction Conditions:

-

Temperature: The reaction temperature can have a profound effect on both the rate of reaction and the prevalence of side reactions.

-

Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates.

-

Solution: Aprotic solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used. The optimal solvent will depend on the specific chlorinating agent and substrate. For example, in some catalytic systems, toluene has been found to be an excellent solvent.[1]

-

-

Troubleshooting Workflow:

Caption: A general workflow for troubleshooting low yields.

Question 2: I am observing the formation of a significant amount of a second, more non-polar spot on my TLC plate. What could it be?

This observation is a strong indication of over-chlorination, leading to the formation of the alpha,alpha-dichloro-beta-keto ester.

Causality and Identification:

The monochlorinated product still possesses an acidic alpha-proton. If the reaction conditions are too harsh or if there is an excess of the chlorinating agent, a second chlorination can occur. The resulting dichloro-compound is typically less polar than the monochloro-product and will therefore have a higher Rf value on a normal-phase TLC plate.

Confirmation and Mitigation:

-

Characterization: Isolate the byproduct by column chromatography and characterize it by NMR and mass spectrometry. In the 1H NMR spectrum, the signal corresponding to the alpha-proton will be absent. The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms.

-

Mitigation Strategies:

-

Stoichiometry Control: Reduce the amount of the chlorinating agent to 1.0-1.05 equivalents.

-

Slow Addition: Add the chlorinating agent slowly or in portions to the reaction mixture. This maintains a low instantaneous concentration of the chlorinating agent, favoring the formation of the monochlorinated product.

-

Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the second chlorination.

-

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of alpha-chloro-beta-keto esters.

What are the most common chlorinating agents for this synthesis, and how do they compare?

Several electrophilic chlorinating agents can be used for the alpha-chlorination of beta-keto esters. The choice of reagent can significantly impact the reaction's outcome.

| Chlorinating Agent | Pros | Cons |

| N-Chlorosuccinimide (NCS) | Readily available, easy to handle solid, generally provides good yields.[1][3] | Can sometimes require activation with an acid or a base. Byproduct (succinimide) is water-soluble, facilitating workup. |

| Sulfuryl Chloride (SO2Cl2) | Inexpensive and highly reactive. | Can be too reactive, leading to over-chlorination and other side reactions. It is also corrosive and moisture-sensitive. |

| Trichloroisocyanuric Acid (TCCA) | A stable, solid source of electrophilic chlorine. | Can be less selective than NCS. |

| Hypervalent Iodine Reagents | Can be used for asymmetric chlorinations in the presence of a chiral catalyst, offering high enantioselectivity.[5] | Often need to be synthesized and can be more expensive. |

How does the structure of the starting beta-keto ester influence the chlorination reaction?

The structure of the beta-keto ester plays a crucial role in the success of the alpha-chlorination.

-

Acidity of the Alpha-Proton: The ease of enolate formation is directly related to the pKa of the alpha-proton. Electron-withdrawing groups on the keto or ester moiety will increase the acidity and facilitate the reaction.

-

Steric Hindrance: Bulky groups on the beta-keto ester can influence the approach of the chlorinating agent. In some cases, steric hindrance can slow down the reaction. However, for asymmetric synthesis, bulky ester groups can enhance enantioselectivity by creating a more defined chiral environment around the reacting center.[4]

-

Keto-Enol Tautomerism: The equilibrium position of the keto-enol tautomerism can affect the reaction rate. A higher enol content can lead to a faster reaction, as the enol form is the direct precursor to the enolate. The extent of enolization is influenced by the solvent and the substituents on the beta-keto ester.

Reaction Mechanism Overview:

Caption: The general mechanism of alpha-chlorination of a beta-keto ester.

Experimental Protocols

General Procedure for the Alpha-Chlorination of a Beta-Keto Ester using NCS

This protocol is a general guideline and may require optimization for your specific substrate.

-

Preparation: To a solution of the beta-keto ester (1.0 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a base if required (e.g., solid potassium fluoride, 2.0 mmol).

-

Stirring: Stir the mixture at room temperature for 20 minutes to facilitate enolate formation.

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.05 mmol) in one portion.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 2 x 20 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[1]

References

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol and Mechanism in the Wittig Reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc. [Link]

-

Serafin, K., & Albrecht, Ł. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 648-657. [Link]

-

Waser, M., & Stockhammer, L. (2021). Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents in Combination with Cinchona Alkaloid Catalysts. European Journal of Organic Chemistry, 2021(1), 82-86. [Link]

-

Serafin, K., & Albrecht, Ł. (2020). General Procedure for the Asymmetric Chlorination of β-Keto Esters 13(a–p). The Journal of Organic Chemistry, 86(1), 648-657. [Link]

-

Tanimori, S., & Kirihata, M. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent S N 2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9276-9279. [Link]

-

Onomura, O., & Morimoto, T. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Communications Chemistry, 5(1), 1-8. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epub.jku.at [epub.jku.at]

Technical Support Center: Purification of Ethyl 2-chloro-3-oxopentanoate

Welcome to the Technical Support Center for the purification of Ethyl 2-chloro-3-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this versatile β-keto ester. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to ensure you achieve the desired purity and yield in your experiments.

I. Understanding the Purification Challenge

The synthesis of Ethyl 2-chloro-3-oxopentanoate, often via α-chlorination of a β-keto ester precursor like ethyl 3-oxopentanoate (or direct chlorination of ethyl pentanoate), presents a unique set of purification challenges. The primary goal is to effectively remove unreacted starting materials, the chlorinating agent and its byproducts, and any potential side products. This guide will walk you through a systematic approach to purification, from initial work-up to final characterization.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of Ethyl 2-chloro-3-oxopentanoate in a question-and-answer format.

Q1: My initial work-up after the chlorination reaction with sulfuryl chloride (SO₂Cl₂) is messy, and I'm getting a yellow, oily product. What's causing this and how can I improve it?

A1: This is a frequent observation and is often due to residual acidic byproducts from the sulfuryl chloride. Sulfuryl chloride reacts with any moisture present to form sulfuric acid (H₂SO₄) and hydrochloric acid (HCl)[1]. These strong acids can promote side reactions and decomposition of your product, leading to the observed discoloration and oily consistency.

Causality: The key is to effectively neutralize these acidic byproducts and remove any unreacted sulfuryl chloride. A simple water wash is often insufficient.

Troubleshooting Protocol: Effective Quenching and Washing

-

Controlled Quenching: After the reaction is complete, it is crucial to quench any remaining sulfuryl chloride. This should be done cautiously by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring[2][3]. The bicarbonate will neutralize the acidic byproducts (HCl and H₂SO₄) and react with the sulfuryl chloride.

-

Thorough Extraction: After quenching, perform a series of extractions. A typical sequence would be:

-

Wash with saturated NaHCO₃ solution until CO₂ evolution ceases.

-

Wash with water to remove any remaining inorganic salts.

-

Wash with brine to facilitate phase separation.

-

-

Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Expert Insight: A common mistake is to add water directly to the reaction mixture. This can lead to a highly exothermic reaction with sulfuryl chloride[1]. Always add the reaction mixture to the quenching solution.

Q2: I'm trying to separate my product, Ethyl 2-chloro-3-oxopentanoate, from the starting material, ethyl pentanoate, by distillation, but the separation is poor. What are the key parameters to consider?

A2: Fractional distillation is a viable method for this separation, but its success hinges on the difference in boiling points and the efficiency of your distillation setup.

Physical Properties Comparison:

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl Pentanoate | 130.18 | 145-146[4] |

| Sulfuryl Chloride | 134.97 | 69.4[1] |

| Ethyl 2-chloro-3-oxopentanoate | 178.61[5] | >146 (estimated) |

As you can see, there should be a reasonable boiling point difference to allow for separation. However, several factors can compromise this.

Troubleshooting Distillation:

-

Vacuum is Key: β-keto esters can be thermally sensitive and may decompose at high temperatures[2][6]. Performing the distillation under reduced pressure is highly recommended to lower the boiling point of your product.

-

Fractionating Column: For compounds with close boiling points, a simple distillation setup may not be sufficient. Employing a fractionating column (e.g., a Vigreux or packed column) will provide multiple theoretical plates, enhancing the separation efficiency.

-

Heating Rate: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. Rapid heating can lead to bumping and carryover of the lower-boiling point impurity.

-

Insulation: Insulate the distillation column to maintain the temperature gradient and prevent premature condensation.

III. Step-by-Step Purification Protocols

This section provides detailed experimental workflows for the two primary methods of purifying Ethyl 2-chloro-3-oxopentanoate.

Protocol 1: Purification by Fractional Vacuum Distillation

This method is most effective when the primary impurity is the lower-boiling starting material, ethyl pentanoate.

Experimental Workflow:

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. reddit.com [reddit.com]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Synthesis of Ethyl 2-chloro-3-oxopentanoate

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloro-3-oxopentanoate. It offers detailed workup procedures, troubleshooting advice, and frequently asked questions to ensure a successful and efficient experimental workflow. The information presented herein is grounded in established chemical principles and supported by authoritative sources to uphold the highest standards of scientific integrity.

I. Overview of the Workup Procedure

The successful isolation and purification of Ethyl 2-chloro-3-oxopentanoate following its synthesis is critical to obtaining a high-quality final product. The workup procedure is designed to neutralize the reaction mixture, remove byproducts and unreacted starting materials, and isolate the desired compound. A typical workflow involves quenching the reaction, followed by liquid-liquid extraction, washing of the organic phase, drying, and finally, purification, most commonly by vacuum distillation.

// Nodes A [label="Reaction Completion", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Quenching\n(e.g., with water or ice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Liquid-Liquid Extraction\n(e.g., with Dichloromethane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Combine Organic Layers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Washing of Organic Phase\n(e.g., with brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Drying\n(e.g., with Na2SO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Purification\n(Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Pure Product", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" "]; B -> C [label=" "]; C -> D [label=" "]; D -> E [label=" "]; E -> F [label=" "]; F -> G [label=" "]; G -> H [label=" "]; H -> I [label=" "]; I -> J [label=" "]; } enddot Caption: General Workup Workflow for Ethyl 2-chloro-3-oxopentanoate.

II. Troubleshooting Guide

This section addresses common issues that may arise during the workup of Ethyl 2-chloro-3-oxopentanoate, providing explanations and actionable solutions.

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction: The synthesis was not allowed to proceed to completion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) before initiating the workup. |

| Hydrolysis of the ester: The ester functional group can be hydrolyzed under acidic or basic conditions, especially during aqueous washes. | Use a saturated sodium bicarbonate solution for neutralization instead of a strong base. Minimize contact time with aqueous layers. | |

| Product loss during extraction: The product may have some solubility in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize recovery.[1] | |

| Decomposition during distillation: The product may be thermally unstable at higher temperatures. | Purify the product via vacuum distillation to lower the boiling point and prevent decomposition. | |

| Product is an oil that won't solidify | Presence of impurities: Residual solvent or byproducts can prevent crystallization. | Ensure the product is thoroughly dried and purified by vacuum distillation. |

| Formation of an emulsion during extraction | Presence of acidic or basic residues: These can act as surfactants. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |

| Product appears dark or discolored | Decomposition or side reactions: Overheating during the reaction or workup can lead to the formation of colored impurities. | Maintain careful temperature control throughout the synthesis and workup. Consider purification by column chromatography if distillation does not yield a colorless product. |

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting Ethyl 2-chloro-3-oxopentanoate?

A1: Dichloromethane is a commonly used and effective solvent for extracting Ethyl 2-chloro-3-oxopentanoate from the aqueous reaction mixture due to its good solvency for the product and its immiscibility with water.[1]

Q2: Why is vacuum distillation recommended for purification?

A2: Vacuum distillation is the preferred method of purification because it allows the compound to be distilled at a lower temperature.[1] This is crucial for thermally sensitive compounds like Ethyl 2-chloro-3-oxopentanoate, as it minimizes the risk of decomposition that can occur at its atmospheric boiling point.

Q3: Can I use a different drying agent instead of anhydrous sodium sulfate?

A3: Yes, other drying agents like anhydrous magnesium sulfate can also be used. Magnesium sulfate is a faster and more efficient drying agent, but sodium sulfate is often preferred because it is neutral and less likely to catalyze side reactions.

Q4: My final product has an acidic smell. What could be the cause?

A4: An acidic smell could indicate the presence of residual acidic byproducts from the synthesis, such as HCl. It could also suggest some hydrolysis of the ester to the corresponding carboxylic acid. Ensure thorough washing with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove acidic impurities.

Q5: Is Ethyl 2-chloro-3-oxopentanoate stable for long-term storage?

A5: As an α-chloro ketone, Ethyl 2-chloro-3-oxopentanoate may have limited long-term stability, especially if exposed to moisture or light. It is best stored in a tightly sealed container, in a cool, dark, and dry place. For extended storage, refrigeration is recommended.

IV. Experimental Protocols

A. Standard Workup Procedure

-

Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding cold water or pouring the reaction mixture over crushed ice with stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[1] Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

-

Water.

-

Saturated aqueous sodium chloride (brine) solution (to aid in drying).

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

B. Purification by Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.

-

Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask in a heating mantle or oil bath.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure for Ethyl 2-chloro-3-oxopentanoate. The literature boiling point for a related compound, ethyl 3-chloro-2-oxobutanoate, is 75-78 °C at reduced pressure, which can serve as an estimate.[1]

V. Safety Precautions

-

Ethyl 2-chloro-3-oxopentanoate is classified as a skin and eye irritant and may cause respiratory irritation.[2]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

VI. References

-

Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates' - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved January 24, 2026, from

-

Synthesis of 3-chloro-2-oxo-butanoate - ResearchGate. (n.d.). Retrieved January 24, 2026, from

-